molecular formula C9H6F3N B14134087 4-(2,2,2-Trifluoroethyl)benzonitrile

4-(2,2,2-Trifluoroethyl)benzonitrile

Cat. No.: B14134087
M. Wt: 185.15 g/mol
InChI Key: XSAZEIMNUJYLOM-UHFFFAOYSA-N
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Description

4-(2,2,2-Trifluoroethyl)benzonitrile is an organic compound characterized by the presence of a trifluoroethyl group attached to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2,2-Trifluoroethyl)benzonitrile typically involves the reaction of 4-bromobenzonitrile with 2,2,2-trifluoroethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-(2,2,2-Trifluoroethyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(2,2,2-Trifluoroethyl)benzonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,2,2-Trifluoroethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 4-Iodo-2-(trifluoromethyl)benzonitrile
  • 2-Fluoro-4-(trifluoromethyl)benzonitrile
  • 4-Nitro-2-(trifluoromethyl)benzonitrile

Comparison: 4-(2,2,2-Trifluoroethyl)benzonitrile is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and physical properties compared to other similar compounds. For instance, the trifluoroethyl group can enhance the compound’s stability and reactivity, making it more suitable for specific applications in research and industry .

Properties

Molecular Formula

C9H6F3N

Molecular Weight

185.15 g/mol

IUPAC Name

4-(2,2,2-trifluoroethyl)benzonitrile

InChI

InChI=1S/C9H6F3N/c10-9(11,12)5-7-1-3-8(6-13)4-2-7/h1-4H,5H2

InChI Key

XSAZEIMNUJYLOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(F)(F)F)C#N

Origin of Product

United States

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